trans-R-138727MP

Descripción general

Descripción

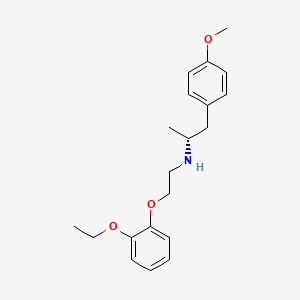

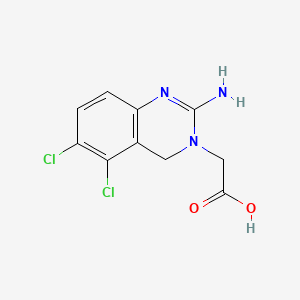

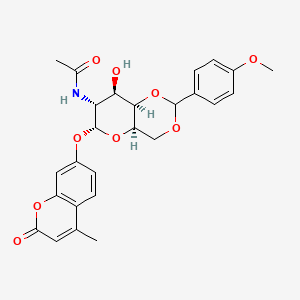

The compound “(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid” is an organofluorine compound . It is also known as R-138727 and is a metabolite of Prasugrel . The molecular formula of this compound is C18H20FNO3S, and its molecular weight is 349.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a cyclopropyl group, a fluorophenyl group, an oxoethyl group, a sulfanyl group, and a piperidinylidene group . The presence of these groups can significantly influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación

Effect on Cognitive Dysfunction : Studies demonstrate that sigma receptor ligands like NE-100 and its analogs can significantly reduce cognitive impairments. For instance, NE-100 was shown to improve cognitive dysfunction induced by phencyclidine in animal models, suggesting the potential of sigma receptor ligands in treating cognitive disorders (Ogawa et al., 1994; Ogawa et al., 1995). These findings are crucial for developing new therapeutic agents targeting sigma receptors to manage cognitive impairments.

Anticonvulsant Properties : Various compounds structurally related to the query molecule have demonstrated promising anticonvulsant properties. Research indicates that certain acetamide derivatives of phthalimide and its analogs exhibit significant activity in animal models used for screening anticonvulsant drugs. The promising results in these studies underline the potential of these compounds, including those structurally similar to the query molecule, in managing convulsive disorders (Kamiński et al., 2011; Obniska et al., 2012; Obniska et al., 2015).

Metabolic Studies : The metabolic pathways of compounds structurally related to the query molecule have been extensively studied. These studies are vital for understanding the pharmacokinetics and potential therapeutic applications of these compounds. For instance, research on Prasugrel revealed significant insights into its metabolism, indicating that the intestine plays a crucial role in forming its active metabolites (Hagihara et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of trans-R-138727MP, also known as the active metabolite of Prasugrel , is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation .

Mode of Action

This compound interacts with its target, the P2Y12 receptor, in an irreversible manner . It inhibits the function of the P2Y12 receptor, thereby stopping signal transduction and inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor by this compound affects the platelet aggregation pathway . By inhibiting this receptor, the compound prevents the aggregation of platelets, which is a crucial step in the formation of blood clots .

Pharmacokinetics

As an active metabolite of prasugrel , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound.

Result of Action

The result of this compound’s action is the potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in platelet aggregation, thereby reducing the risk of clot formation .

Análisis Bioquímico

Biochemical Properties

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative decarboxylation, such as phenyliodine diacetate (PIDA), which accelerates polymerization reactions . The nature of these interactions often involves the formation of intermediate complexes that facilitate the biochemical processes.

Cellular Effects

The effects of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect mitochondrial function by regulating mitochondrial DNA transcription, which in turn impacts chemoresistance in colorectal cancer cells . This compound’s ability to alter gene expression and cellular metabolism makes it a valuable tool in cellular biology research.

Molecular Mechanism

At the molecular level, (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to participate in nucleophilic acyl substitution reactions, where it interacts with acetic acid and other substrates to form intermediate complexes . These interactions are crucial for understanding the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid over time are important considerations in laboratory settings. Studies have shown that its effects can change over time, with potential long-term impacts on cellular function observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid vary with different dosages in animal models. Research has indicated that different dosages can lead to varying degrees of anti-inflammatory, analgesic, and antipyretic activities . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycolipid metabolism and short-chain fatty acid production . These interactions can influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which affect its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid plays a crucial role in its activity and function. It has been observed to localize to specific cellular compartments, such as mitochondria, where it can modulate mitochondrial function and gene expression . This localization is often directed by targeting signals or post-translational modifications, which ensure the compound reaches its site of action.

Propiedades

IUPAC Name |

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJXQKTFJGUSO-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676127 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929211-64-3 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)

![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)